![molecular formula C11H20N2O5 B12519814 (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a methylcarbamoyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is the chemoselective N-tert-butyloxycarbonylation of amines using glycerol as a solvent at room temperature. This method is catalyst-free, efficient, and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same chemoselective protection of the amino group, ensuring high yield and purity. The use of green chemistry principles, such as solvent recyclability and catalyst-free reactions, is often emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc group.
Basic Conditions: Sodium hydroxide can be used for hydrolysis reactions.
Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used for amidation reactions.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine.
Amides: Reaction with amines forms amides, which are useful intermediates in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid involves the protection and deprotection of amino groups. The Boc group protects the amine during synthetic steps and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid
- (2R)-2-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid
Uniqueness
(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is unique due to the presence of both a Boc-protected amine and a methylcarbamoyl group. This dual functionality allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules and peptides. The compound’s stability and reactivity make it a valuable tool in both academic and industrial research .
Eigenschaften
Molekularformel |
C11H20N2O5 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
(2R)-5-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(9(15)16)5-6-8(14)12-4/h7H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m1/s1 |
InChI-Schlüssel |
BZOWJQRNONPFLT-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)NC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


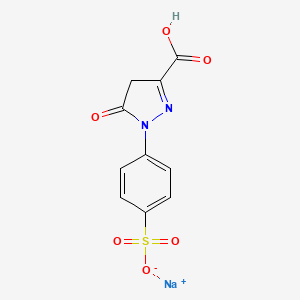
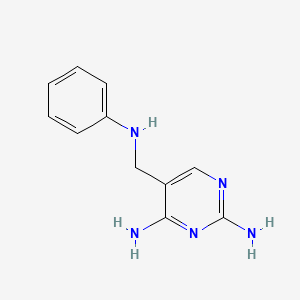
![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
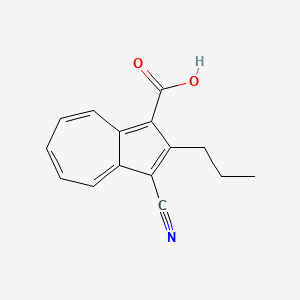
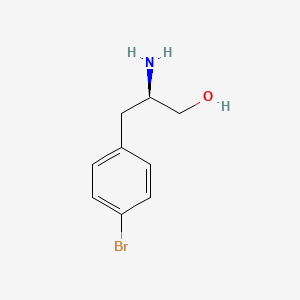
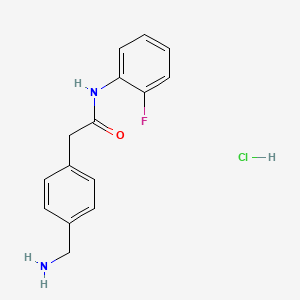
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
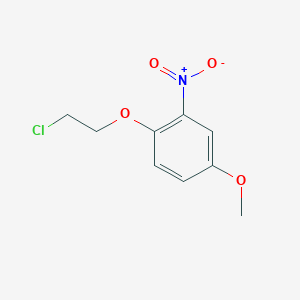
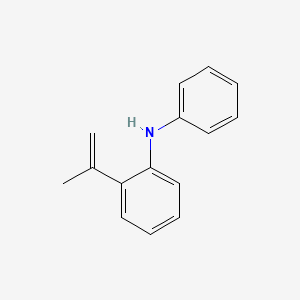
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
